2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile
Description
2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a carbonitrile group at position 4 and a piperidin-1-yl moiety at position 2. The piperidine ring is further functionalized with a (3-chloropyridin-4-yl)oxy methyl group. The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization processes, as seen in analogous pyridine derivatives .
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O/c18-15-11-20-5-2-16(15)23-12-13-3-7-22(8-4-13)17-9-14(10-19)1-6-21-17/h1-2,5-6,9,11,13H,3-4,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYASSMRVGUGLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. One common synthetic route involves the following steps:
Formation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds, such as 3-chloropyridin-4-yl and piperidin-1-yl derivatives.
Coupling Reaction: The intermediate compounds are then coupled using appropriate reagents and conditions to form the desired product.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic route described above. The process is optimized for large-scale production, ensuring high yield and purity. Key considerations in industrial production include the selection of cost-effective reagents, efficient reaction conditions, and robust purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being replaced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It is used in assays to investigate its biological activity.
Medicine: The compound shows promise in the treatment of diseases such as cancer, inflammation, and autoimmune disorders. It is being investigated for its therapeutic potential and mechanism of action.
Industry: In the industrial sector, the compound is used in the development of new materials and products. Its chemical properties make it suitable for various applications, including drug development and material science.
Mechanism of Action
The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
To contextualize the properties of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile, it is essential to compare it with structurally related compounds. Below is a detailed analysis:
Key Findings:
Bioactivity: The target compound lacks direct biological data in the provided evidence. However, analogs like 2-amino-4-(2-chloro-5-phenylpyridin-3-yl) derivatives exhibit moderate antimicrobial activity, suggesting that the chloro-pyridine moiety may enhance interactions with bacterial targets . Piperazine-containing analogs (e.g., 2-(4-methylpiperazin-1-yl)-pyridine-3-carbonitrile) demonstrate anticancer activity, implying that nitrogen heterocycles improve cellular permeability and target binding .
Structural Impact on Activity: Chlorine Substituent: The 3-chloro group on pyridine in the target compound may increase electronegativity, enhancing binding to hydrophobic enzyme pockets, as seen in kinase inhibitors . Piperidine vs. This difference may influence solubility and target selectivity .
Synthetic Complexity: The target compound’s synthesis involves multi-step functionalization of piperidine and pyridine rings, similar to methods described for hexahydroquinoline derivatives . However, the absence of amino or thiophene groups (cf. other analogs) may streamline its synthesis compared to more complex derivatives .
Biological Activity
The compound 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile , designated by its chemical structure, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key enzymes involved in various diseases, including cancer. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
The molecular characteristics of the compound are as follows:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2770621-19-5 |
| Molecular Formula | C18H19ClN4O |
| Molecular Weight | 342.8 g/mol |
Research indicates that compounds similar to This compound act as inhibitors of Lysine-specific demethylase 1 (LSD1) , an enzyme implicated in the regulation of gene expression and cancer progression. Inhibiting LSD1 can lead to altered methylation patterns on histones, thereby impacting tumor growth and survival .
In Vitro Studies
In vitro assays have demonstrated that related compounds exhibit significant inhibitory activity against LSD1. For instance, a structurally similar compound showed an IC50 value of 62 nM , indicating potent inhibition compared to other derivatives . The presence of the piperidine moiety is crucial for enhancing the selectivity and potency of these compounds against LSD1.
Case Studies
Several studies have explored the biological implications of compounds with similar structures:
- LSD1 Inhibition : A study highlighted that compounds with a piperidinyl group significantly increase selectivity and potency against LSD1. For example, modifications in the piperidine structure led to a more than 1500-fold increase in selectivity for LSD1 over other enzymes .
- Antituberculosis Activity : Another study investigated the antituberculosis activity of pyridine derivatives, revealing that certain piperidine-substituted compounds exhibited promising results against Mycobacterium tuberculosis, with MIC values ranging from 2 µg/mL to 6.25 µg/mL .
- Anti-inflammatory Effects : Compounds similar to the target structure have been evaluated for their ability to inhibit pro-inflammatory cytokines through modulation of pathways involving p38 MAP kinase. These findings suggest potential applications in treating chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the molecular structure can significantly affect biological activity:
| Compound Modification | Effect on Activity |
|---|---|
| Piperidine substitution | Increased potency against LSD1 |
| Chloropyridine moiety | Enhanced selectivity |
| Carbonitrile group | Contributes to overall stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
